molecular formula C14H18N4O2 B2414697 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034266-08-3

3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2414697
CAS No.: 2034266-08-3
M. Wt: 274.324
InChI Key: UQEZFTNSPINXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a synthetically designed small molecule that incorporates two pharmaceutically significant heterocyclic systems: a tetrahydropyrazolopyridine scaffold and an isoxazole carboxamide. This molecular architecture is of high interest in medicinal chemistry and drug discovery research. The isoxazole moiety is a recognized pharmacophore in bioactive compounds, with documented scientific interest in its derivatives as potential inhibitors of various enzymatic targets, including protein kinases and other proteins involved in signal transduction pathways . The fused 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine structure is a key feature that has been investigated in the development of novel therapeutic agents; for instance, derivatives of this scaffold have been explored as highly active agents in photodynamic therapy, demonstrating the utility of this core in biological applications . The combination of these two subunits via a methylene linker creates a unique chemical entity that is primarily utilized as a key intermediate or building block in organic synthesis. Researchers employ this compound for the construction of more complex molecules, for screening in biological assays to identify new lead compounds, and for investigating structure-activity relationships (SAR). Its structure aligns with compounds that modulate various biological pathways, making it a candidate for probing novel mechanisms of action in a laboratory setting. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9-13(10(2)20-17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZFTNSPINXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=C3CCCCN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and diketones

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The isoxazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the pyrazolo[1,5-a]pyridine moiety to produce reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or electrophiles like acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized isoxazoles, reduced pyrazolo[1,5-a]pyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide

  • N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine

  • 4,5,6,7-Tetrahydropyrazolo[1,5-d][1,2,4]-triazin-4-one, 2,6-dimethyl-7

Uniqueness

3,5-Dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide stands out due to its specific combination of functional groups and structural features

Biological Activity

The compound 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a member of the isoxazole and pyrazolo[1,5-a]pyridine classes of compounds. These classes have been recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2

This structure includes a tetrahydropyrazolo[1,5-a]pyridine moiety linked to an isoxazole ring through a methyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, studies indicate that derivatives with similar structures have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH) .
  • Cellular Pathways : It may modulate pathways related to cell proliferation and apoptosis. Compounds with a pyrazole core have been implicated in the inhibition of tumor necrosis factor-alpha (TNFα) production and other cytokines involved in inflammatory responses .
  • Receptor Interaction : The compound might interact with various receptors that regulate cellular functions and signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example:

  • In vitro studies showed that related compounds exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.1 to 1 μM against human cancer cells .
  • Mechanistic studies suggest that these compounds induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are supported by:

  • Inhibition of pro-inflammatory cytokines : Compounds similar to this compound have shown IC50 values in the nanomolar range for inhibiting IL-17 and TNFα production .
  • Animal Studies : In vivo models demonstrated reduced inflammation in conditions such as arthritis when treated with related pyrazole derivatives.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Values
4-Pyrazolyl-UreasPyrazole core linked to ureaAnti-inflammatory0.013 - 0.067 μM
2-Phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methylbutanamideSimilar core structureAnticancer0.1 - 1 μM
N-(4-Hydroxyphenyl)-N'-(4-pyrazolyl)ureaPyrazole and urea linkageCOX inhibitor16.2 - 50.2 nM

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of compounds related to our target compound:

  • Study on Anti-inflammatory Effects : A study involving animal models demonstrated that treatment with pyrazolo derivatives significantly reduced paw swelling due to inflammation compared to controls.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that compounds with similar structures induced cell cycle arrest at G0/G1 phase and increased apoptosis rates.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cycloaddition and alkylation. For example, a base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) can couple the isoxazole-4-carboxamide core with the tetrahydropyrazolo-pyridine moiety . Optimization strategies:

  • Temperature Control: Maintain room temperature during coupling to minimize side reactions .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization (ethanol/water) for final product isolation .
  • Yield Improvement: Pre-activate the methylene bridge via bromide intermediates to enhance nucleophilicity .

Basic: Which spectroscopic techniques are critical for confirming the structure, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR: Prioritize signals for the methyl groups (δ ~2.3–2.5 ppm for isoxazole-CH₃; δ ~1.9–2.1 ppm for pyrazole-CH₃) and the methylene bridge (δ ~4.2–4.5 ppm, integrating for 2H) .
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ expected vs. observed mass; error <2 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O stretch ~1680–1700 cm⁻¹) and NH amide (~3300 cm⁻¹) groups .

Advanced: How can researchers design SAR studies to investigate bioactivity, particularly in enzyme inhibition?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modifications to the isoxazole (e.g., 5-methyl vs. 5-ethyl) and tetrahydropyrazolo-pyridine (e.g., substituents at positions 4,5,6) to assess steric/electronic effects .
  • Bioassays: Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Validate selectivity via counter-screening against related enzymes .
  • Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity trends .

Advanced: What computational approaches predict binding affinity with target proteins, and how should simulations be parameterized?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Parameterize the force field (e.g., OPLS3e) and validate docking poses via RMSD clustering (<2 Å) .
  • Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (TIP3P water) with NPT ensemble. Analyze binding free energy via MM-GBSA, focusing on key residues (e.g., catalytic lysine or aspartate) .
  • Validation: Cross-reference computational results with mutagenesis data or crystal structures (if available) .

Advanced: How can contradictions between in vitro and in vivo bioactivity data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
  • Dosage Adjustments: Conduct dose-response studies in animal models, comparing AUC (Area Under Curve) with in vitro IC₅₀ values .
  • Tissue Distribution: Use LC-MS/MS to quantify compound levels in target tissues versus plasma .

Basic: What protocols are recommended for stability testing under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability: Perform TGA/DSC to identify decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent hydrolysis .

Advanced: How can discrepancies in NMR data between predictions and observations be resolved?

Methodological Answer:

  • Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Compare with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .
  • 2D Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, correlate the methylene bridge protons with adjacent carbons to confirm connectivity .
  • Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility (e.g., ring puckering in tetrahydropyrazolo-pyridine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.